molecular formula C16H27N B1265797 4-Decylaniline CAS No. 37529-30-9

4-Decylaniline

Cat. No.: B1265797
CAS No.: 37529-30-9
M. Wt: 233.39 g/mol
InChI Key: WGENWPANMZLPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Decylaniline: is an organic compound with the molecular formula C16H27N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a decyl group (a ten-carbon alkyl chain). This compound is known for its applications in various fields, including organic synthesis and material science.

Biochemical Analysis

Biochemical Properties

4-Decylaniline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes that catalyze the amination or deamination processes. The interaction of this compound with these enzymes can lead to the formation of different metabolites, which can further participate in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in the metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it can interact with cell surface receptors, altering signal transduction pathways and impacting cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their activation or inhibition. This binding can result in changes in the enzyme’s activity, affecting the overall biochemical pathway. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that determine its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under specific conditions, leading to the formation of different metabolites. These metabolites can have varying effects on cellular processes, depending on their stability and reactivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated or deaminated products. These metabolites can further participate in other biochemical reactions, influencing the overall metabolic flux. The interaction of this compound with cofactors and other enzymes can also affect the levels of specific metabolites, thereby modulating the metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments. The localization of this compound within cells can influence its activity and function, as it may interact with different biomolecules in various cellular environments .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with other biomolecules and its participation in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Decylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with decyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, this compound is produced through a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 4-Decylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products:

    Oxidation: Nitro compounds, quinones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Decylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It is employed in the study of lipid membranes and vesicle fusion due to its amphiphilic nature.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 4-Decylaniline depends on its application. In organic synthesis, it acts as a nucleophile in substitution reactions. In biological systems, its amphiphilic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and fusion processes. The molecular targets and pathways involved vary based on the specific application and context.

Comparison with Similar Compounds

    4-Octylaniline: Similar structure but with an eight-carbon alkyl chain.

    4-Dodecylaniline: Similar structure but with a twelve-carbon alkyl chain.

    4-Tetradecylaniline: Similar structure but with a fourteen-carbon alkyl chain.

Comparison: 4-Decylaniline is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its shorter and longer chain analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a variety of applications.

Properties

IUPAC Name

4-decylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(17)14-12-15/h11-14H,2-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGENWPANMZLPIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022287
Record name 4-Decylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37529-30-9
Record name 4-Decylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37529-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Decylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Decylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-decylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.661
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DECYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25X74W976X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-(1-decenyl)nitrobenzene (12.2 g), acetic acid (120 ml) and palladium black (0.84 g) was hydrogenated at room temperature and at 3-4 atm for 12 hours. The catalyst was changed and the reaction was continued under the same conditions for 12 hours. The catalyst was filtered off and the filtrate was concentrated under reduced pressure to give 10.9 g of 4-decylaniline.
Name
4-(1-decenyl)nitrobenzene
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Decylaniline
Reactant of Route 2
Reactant of Route 2
4-Decylaniline
Reactant of Route 3
Reactant of Route 3
4-Decylaniline
Reactant of Route 4
Reactant of Route 4
4-Decylaniline
Reactant of Route 5
Reactant of Route 5
4-Decylaniline
Reactant of Route 6
Reactant of Route 6
4-Decylaniline
Customer
Q & A

Q1: How does 4-decylaniline interact with poly(methyl methacrylate-co-methacrylic acid) ionomers?

A1: this compound (4DA) acts as a plasticizer for poly(methyl methacrylate-co-methacrylic acid) ionomers, influencing their dynamic mechanical properties. Research suggests that 4DA interacts with the ionomer through hydrogen bonding between its aniline group and the carbonyl groups of the polymer. [] This interaction leads to the formation of 4DA clusters within the polymer matrix, effectively plasticizing the material and lowering its glass transition temperature (Tg). []

Q2: How does the plasticizing effect of this compound compare to other plasticizers in poly(methyl methacrylate-co-methacrylic acid) ionomers?

A2: Studies comparing 4DA to glycerol (Gly) and dioctyl phthalate (DOP) found the plasticization effectiveness followed the order: Gly > 4DA > DOP. [] While Gly only decreased the Tg, 4DA induced a second glass transition, indicating the formation of distinct 4DA-rich phases within the polymer. This suggests a more complex interaction mechanism for 4DA compared to Gly and DOP in this specific ionomer system. []

Q3: Does this compound exhibit similar plasticizing behavior with other polymers like poly(ethyl acrylate)?

A3: Research shows 4DA also plasticizes poly(ethyl acrylate) (PEA) ionomers, but with a different mechanism compared to poly(methyl methacrylate-co-methacrylic acid). In this case, 4DA interacts with both the ester groups of PEA and the ionic groups, leading to a homogeneous distribution within the material. [] This uniform plasticization depresses both the matrix and cluster Tg's, enhancing the material's flexibility. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.